Sulfone, bis(p-azidophenyl)
Overview
Description
“Sulfone, bis(p-azidophenyl)” is a type of sulfone, a class of organic compounds containing a sulfonyl functional group . The compound is also known as “3,3’-Diazidodiphenyl sulfone” and has the molecular formula C12H8N6O2S .
Synthesis Analysis
The synthesis of sulfones often involves the oxidation of sulfides . For instance, 2,2,2-Trifluoroacetophenone can act as an organocatalyst to enable a cheap, highly efficient, and selective synthesis of sulfoxides and sulfones starting from sulfides in the presence of H2O2 as the oxidant .Molecular Structure Analysis
The molecular structure of “Sulfone, bis(p-azidophenyl)” is based on structures generated from information available in ECHA’s databases . The molecular weight of the compound is 300.296 Da, and its mono-isotopic mass is 300.042938 Da .Chemical Reactions Analysis
Sulfones are versatile intermediates in organic synthesis and important building blocks in the construction of biologically active molecules or functional materials . They can participate in various chemical reactions, including C–C and C–X bond construction .Physical And Chemical Properties Analysis
The physical and chemical properties of “Sulfone, bis(p-azidophenyl)” include a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and several other properties . It has 8 H bond acceptors, 0 H bond donors, 4 freely rotating bonds, and 0 Rule of 5 violations .Scientific Research Applications
Organic Synthesis
Sulfones, including “Sulfone, bis(p-azidophenyl)”, are versatile intermediates in organic synthesis . They can be employed as a temporary modulator of chemical reactivity . This allows for a variety of transformations with this functional group, leading to the description of sulfones as 'chemical chameleons’ .
Construction of Biologically Active Molecules
Sulfones are important building blocks in the construction of biologically active molecules . The sulfone group can function as activating, electron-withdrawing substituents in Michael acceptors .
Synthesis of Functional Materials
Sulfones are also used in the synthesis of functional materials . The sulfone group can stabilize adjacent carbanions , which is beneficial in the creation of various functional materials.
Agrochemicals
Molecules bearing a sulfone unit have found applications in the field of agrochemicals . The chemical properties of sulfones make them suitable for use in this industry.
Pharmaceuticals
Sulfones are used in the pharmaceutical industry . Their versatility and reactivity make them useful in the synthesis of a variety of pharmaceutical compounds.
Polymers
Polysulfones are a class of polymers containing sulfonic groups in the main chain . “Sulfone, bis(p-azidophenyl)” could potentially be used in the synthesis of these high-performance polymers .
High-Performance Plastics
High-performance polymers were developed for application in conditions of high operating temperatures, high mechanical loading, aggressive chemical media, and high-energy radiation . Sulfones, including “Sulfone, bis(p-azidophenyl)”, can be used in the synthesis of these high-performance plastics .
Antifungal Activity
New sulfone compounds containing 1,3,4-oxadiazole moieties have been synthesized and shown to have antifungal activity . It’s possible that “Sulfone, bis(p-azidophenyl)” could be used in similar applications.
Safety and Hazards
Future Directions
Sulfones, including “Sulfone, bis(p-azidophenyl)”, have a wide range of applications in various fields. They are used as intermediates in organic synthesis and as building blocks in the construction of biologically active molecules or functional materials . The future directions of sulfone research may involve further expanding the flexibility of C–S bonds and exploring new facets of sulfone reactivity .
Mechanism of Action
Target of Action
The primary target of Sulfone, bis(p-azidophenyl), also known as 4-Azidophenyl sulfone, is a wide range of bacteria, but it is mainly employed for its actions against Mycobacterium leprae . This bacterium is responsible for causing leprosy, a chronic infectious disease that affects the skin, peripheral nerves, mucosa of the upper respiratory tract, and eyes .
Mode of Action
The mode of action of Sulfone, bis(p-azidophenyl) is probably similar to that of the sulfonamides . It involves the inhibition of folic acid synthesis in susceptible organisms . Folic acid is essential for the synthesis of nucleic acids in bacteria, and its inhibition leads to the prevention of bacterial growth and multiplication .
Biochemical Pathways
It is known that the compound interferes with the synthesis of folic acid, a crucial component in the bacterial dna replication process . This interference disrupts the normal functioning of the bacteria, leading to their eventual death .
Pharmacokinetics
These properties impact the bioavailability of the compound, determining how much of the administered dose reaches the site of action .
Result of Action
The result of the action of Sulfone, bis(p-azidophenyl) is the inhibition of bacterial growth and multiplication. By disrupting the synthesis of folic acid, the compound prevents the bacteria from replicating their DNA, leading to their death . This results in the alleviation of symptoms associated with the bacterial infection .
properties
IUPAC Name |
1-azido-4-(4-azidophenyl)sulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N6O2S/c13-17-15-9-1-5-11(6-2-9)21(19,20)12-7-3-10(4-8-12)16-18-14/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPUDHQXDFRBGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=[N+]=[N-])S(=O)(=O)C2=CC=C(C=C2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10223283 | |
Record name | Sulfone, bis(p-azidophenyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10223283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfone, bis(p-azidophenyl) | |
CAS RN |
7300-27-8 | |
Record name | 4,4′-Diazidodiphenyl sulfone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7300-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfone, bis(p-azidophenyl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007300278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfone, bis(p-azidophenyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10223283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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